![molecular formula C5H6Cl2N2O3 B13991369 2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide CAS No. 38311-76-1](/img/structure/B13991369.png)
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide is an organic compound with the molecular formula C5H6Cl2N2O3 and a molecular weight of 213.019 g/mol . It is a derivative of acetamide and is characterized by the presence of two chloro groups and a carbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide typically involves the reaction of oxalyl chloride with 2-chloroacetamide in the presence of a suitable solvent such as benzene . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the formation of acetic acid derivatives.
Oxidation and Reduction: Although specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The chloro groups and the carbamoyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide can be compared with other similar compounds such as:
2-chloro-N-(2,6-diethylphenyl)acetamide: This compound has similar structural features but differs in the presence of diethyl groups instead of chloro groups.
2-chloro-N-(2-methoxyphenyl)carbamoyl]acetamide: This compound contains a methoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of chloro and carbamoyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
38311-76-1 |
|---|---|
Fórmula molecular |
C5H6Cl2N2O3 |
Peso molecular |
213.02 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide |
InChI |
InChI=1S/C5H6Cl2N2O3/c6-1-3(10)8-5(12)9-4(11)2-7/h1-2H2,(H2,8,9,10,11,12) |
Clave InChI |
JFALIBBHEAMCHI-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NC(=O)NC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


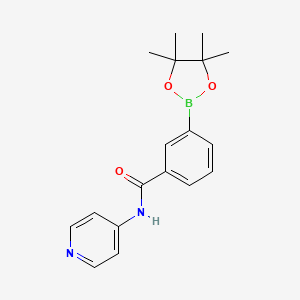
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
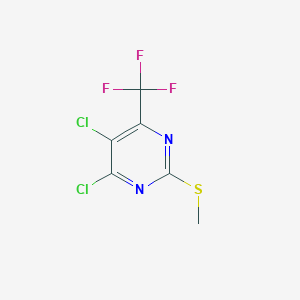

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
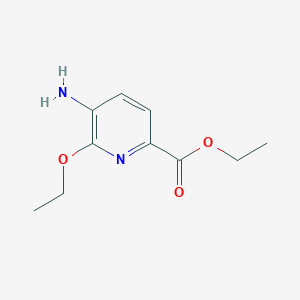

![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
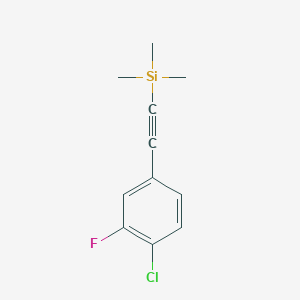
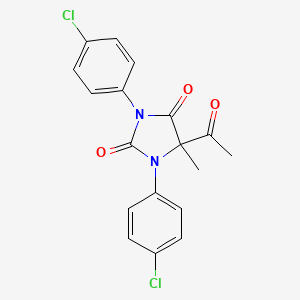

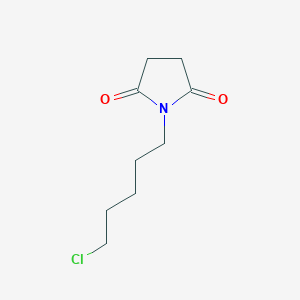
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
